N2-Benzoyl-L-ornithine N2-Benzoyl-L-ornithine
Brand Name: Vulcanchem
CAS No.: 17966-71-1
VCID: VC21543536
InChI: InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Molecular Formula: C12H16N2O3
Molecular Weight: 236,27 g/mole

N2-Benzoyl-L-ornithine

CAS No.: 17966-71-1

Cat. No.: VC21543536

Molecular Formula: C12H16N2O3

Molecular Weight: 236,27 g/mole

* For research use only. Not for human or veterinary use.

N2-Benzoyl-L-ornithine - 17966-71-1

CAS No. 17966-71-1
Molecular Formula C12H16N2O3
Molecular Weight 236,27 g/mole
IUPAC Name (2S)-5-amino-2-benzamidopentanoic acid
Standard InChI InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1
Standard InChI Key PKONOCQSEOHHJW-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCC[NH3+])C(=O)[O-]
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCC[NH3+])C(=O)[O-]

Chemical Structure and Properties

N2-Benzoyl-L-ornithine (CAS: 17966-71-1) is derived from L-ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle. The molecular formula of N2-Benzoyl-L-ornithine is C12H16N2O3, with a molecular weight of approximately 236.27 g/mol. The compound features a benzoyl group attached to the alpha-amino nitrogen of the L-ornithine backbone, creating a distinctive chemical structure that alters its biological activity compared to unmodified ornithine.

L-ornithine itself is characterized by its chemical formula C5H12N2O2 and serves as a vital intermediate in several metabolic pathways . The addition of the benzoyl group to create N2-Benzoyl-L-ornithine significantly changes the compound's chemical characteristics, affecting its solubility, reactivity, and interactions with biological systems.

Structural Comparison with L-Ornithine

The following table compares the key structural features of N2-Benzoyl-L-ornithine with unmodified L-ornithine:

PropertyN2-Benzoyl-L-ornithineL-Ornithine
Molecular FormulaC12H16N2O3C5H12N2O2
Molecular Weight236.27 g/mol132.19 g/mol
Alpha-Amino GroupModified with benzoyl groupFree (-NH2)
Delta-Amino GroupFree (-NH2)Free (-NH2)
Carboxyl GroupPresent (-COOH)Present (-COOH)
SolubilityLimited data availableHighly soluble in water and ethanol

Relationship to Ornithine Metabolism

To understand the significance of N2-Benzoyl-L-ornithine, it is essential to consider its parent compound, L-ornithine, and its role in metabolism.

Role of L-Ornithine in Metabolic Pathways

L-ornithine is a non-proteinogenic amino acid derived from the breakdown of arginine during the citric acid cycle . It plays a crucial role in the urea cycle, where it combines with carbamoyl phosphate to form citrulline and phosphate. This process is part of the body's mechanism for eliminating excess nitrogen as urea .

L-ornithine serves as a precursor for various important metabolites, including:

  • Arginine

  • Proline

  • Citrulline

  • Polyamines (such as putrescine, spermidine, and spermine)

These metabolic connections highlight the central importance of ornithine in nitrogen metabolism and cellular function.

Biological Activities

N2-Benzoyl-L-ornithine exhibits several notable biological activities that distinguish it from unmodified L-ornithine and make it valuable for biochemical research.

Enzyme Inhibition Properties

One of the most significant biological activities of N2-Benzoyl-L-ornithine is its potential role as an enzyme inhibitor. Studies suggest that it may inhibit arginase, an enzyme involved in the breakdown of L-arginine to L-ornithine and urea. This inhibitory effect is particularly noteworthy because:

  • Arginase plays a critical role in regulating levels of L-arginine, which serves as a substrate for nitric oxide synthase

  • Inhibition of arginase may indirectly enhance nitric oxide production

  • This property makes N2-Benzoyl-L-ornithine potentially useful in research on cardiovascular conditions, immune responses, and other processes involving nitric oxide signaling

Substrate Analog Function

The structural similarity between N2-Benzoyl-L-ornithine and L-ornithine allows it to function as a substrate analog for enzymes that utilize L-ornithine. This property is valuable for:

  • Studying enzyme mechanisms and binding interactions

  • Developing competitive inhibitors for ornithine-utilizing enzymes

  • Investigating metabolic pathways involving ornithine as a substrate

  • Potential development of therapeutic agents targeting these pathways

Effects on Cellular Processes

Research indicates that N2-Benzoyl-L-ornithine may influence cell proliferation and differentiation in certain cell types. While the specific mechanisms remain to be fully elucidated, this activity suggests potential applications in:

  • Cancer research

  • Cellular development studies

  • Tissue regeneration investigations

  • Understanding metabolic disorders affecting cell growth and differentiation

Research Applications

N2-Benzoyl-L-ornithine serves as a valuable tool in various research contexts, particularly in chemical biology and enzyme studies.

Applications in Biochemical Research

Due to its unique properties, N2-Benzoyl-L-ornithine can be used to probe cellular processes and interactions involving L-ornithine metabolism. Specific applications include:

  • Investigating enzyme kinetics and binding mechanisms

  • Studying the role of ornithine in nitrogen metabolism

  • Examining the effects of modified ornithine on metabolic pathways

  • Understanding structure-activity relationships in ornithine-dependent enzymes

Comparison with Other Ornithine Derivatives

N2-Benzoyl-L-ornithine is one of several ornithine derivatives used in biochemical research. The following table provides a comparison of various ornithine derivatives and their CAS numbers:

DerivativeCAS NumberPosition of Modification
Nα-Benzoyl-L-ornithine (N2-Benzoyl-L-ornithine)17966-71-1Alpha-amino (N2)
Nδ-Fmoc-L-ornithine147071-84-9Delta-amino (N5)
Nα-Acetyl-L-ornithine6205-08-9Alpha-amino (N2)
Nα-Boc-L-ornithine21887-64-9Alpha-amino (N2)
Nδ-Boc-L-ornithine13650-49-2Delta-amino (N5)
Nδ-Z-L-ornithine3304-51-6Delta-amino (N5)

Each derivative offers unique properties based on the position and type of modification, making them suitable for specific research applications. The modifications can significantly affect the compound's solubility, reactivity, stability, and biological activity.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator